N-z-Glu(obn)-ome

Beschreibung

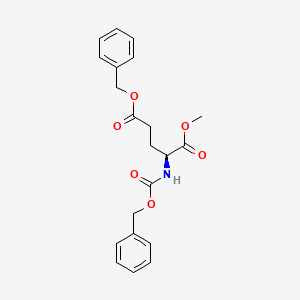

N-Z-Glu(OBn)-OMe (N-Carbobenzoxy-L-glutamic acid γ-methyl ester) is a protected amino acid derivative widely used in peptide synthesis. Its structure comprises:

- N-terminal protection: A carbobenzoxy (Z or Cbz) group, which is cleavable via hydrogenolysis .

- Glutamic acid backbone: The γ-carboxylic acid is esterified as a methyl ester (OMe), while the α-carboxylic acid remains free or protected, depending on the application .

- Molecular formula: C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol .

Eigenschaften

IUPAC Name |

5-O-benzyl 1-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-26-20(24)18(22-21(25)28-15-17-10-6-3-7-11-17)12-13-19(23)27-14-16-8-4-2-5-9-16/h2-11,18H,12-15H2,1H3,(H,22,25)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITYYLYXTWXLAJ-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-z-Glu(obn)-ome typically involves a series of chemical reactions that include protection and deprotection steps, as well as coupling reactions. The process begins with the protection of the amino group of glutamic acid using a suitable protecting group such as benzyloxycarbonyl (z). The carboxyl group is then esterified using a reagent like benzyl alcohol (obn). The final step involves the coupling of the protected glutamic acid derivative with an appropriate reagent to form N-z-Glu(obn)-ome.

Industrial Production Methods

Industrial production of N-z-Glu(obn)-ome follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification techniques to ensure high yield and purity of the final product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

N-z-Glu(obn)-ome undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: N-z-Glu(obn)-ome can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Wissenschaftliche Forschungsanwendungen

N-z-Glu(obn)-ome is a synthetic compound with the molecular formula C21H23NO6 and a molecular weight of 385.4 g/mol. It is known for its unique chemical properties and ability to undergo various chemical reactions, making it applicable in scientific research.

Scientific Research Applications

N-z-Glu(obn)-ome has a wide range of scientific research applications:

- Chemistry It serves as a building block in synthesizing complex molecules.

- Biology It is used in studying enzyme-substrate interactions and protein modifications.

- Medicine It is investigated for potential therapeutic uses, such as drug delivery systems and as a precursor for bioactive compounds.

- Industry It is utilized in producing specialty chemicals and materials with specific properties.

Biological Activities

N-z-Glu(obn)-ome is a derivative of glutamic acid, modified to enhance its biological activity. The structural modifications typically involve adding an obnyl group (obn), which plays a crucial role in its interaction with biological targets. It exhibits several biological activities:

- Antioxidant Activity It can scavenge free radicals, preventing oxidative stress-related cellular damage.

- Neuroprotective Effects It can protect neuronal cells from excitotoxicity, a common pathway in neurodegenerative diseases.

- Anti-inflammatory Properties It can modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.

Case Studies and Research Findings

- Neuroprotective Effects N-z-Glu(obn)-ome demonstrated significant protection against glutamate-induced excitotoxicity in a study involving rat primary cortical neurons. This was evidenced by increased neuronal survival rates compared to control groups (p < 0.05).

- Antioxidant Activity In vitro assays revealed that N-z-Glu(obn)-ome effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, exhibiting an IC50 value of 25 µM, indicating potent antioxidant activity.

- Anti-inflammatory Activity Research has shown that N-z-Glu(obn)-ome can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. It reduced interleukin-6 (IL-6) levels by 40% at a concentration of 50 µM, highlighting its anti-inflammatory potential.

Chemical Reactions

N-z-Glu(obn)-ome undergoes various types of chemical reactions:

- Oxidation It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Wirkmechanismus

The mechanism of action of N-z-Glu(obn)-ome involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can result in various biochemical effects, such as inhibition or activation of enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context in which N-z-Glu(obn)-ome is used.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Solubility : Soluble in organic solvents like dichloromethane and dimethylformamide, but poorly soluble in water due to the hydrophobic Cbz group .

- Stability : Stable under basic and nucleophilic conditions but susceptible to acidic hydrolysis of the methyl ester .

Comparison with Structurally Similar Compounds

Compound 1: Z-Glu(OtBu)-OH (N-Carbobenzoxy-L-glutamic acid γ-tert-butyl ester)

Structural Differences :

- The γ-carboxylic acid is protected as a tert-butyl ester (OtBu) instead of methyl.

- Molecular formula: C₁₇H₂₃NO₆ (MW: 353.37 g/mol).

Comparison :

Compound 2: Z-Lys(Boc)-OMe (N-Carbobenzoxy-Nε-Boc-L-lysine methyl ester)

Structural Differences :

- Replaces glutamic acid with lysine; the ε-amino group is protected with Boc (tert-butoxycarbonyl).

- Molecular formula : C₂₀H₂₉N₃O₆ (MW: 419.47 g/mol).

Comparison :

Key Research Findings

- Synthetic Utility : N-Z-Glu(OBn)-OMe’s methyl ester facilitates rapid deprotection under mild conditions, whereas bulkier esters (e.g., OtBu) require harsh acids, risking side reactions .

- Characterization : NMR (¹H and ¹³C) and HRMS are critical for distinguishing between these compounds. For example, Z-Glu(OtBu)-OH shows tert-butyl proton signals at ~1.4 ppm, absent in N-Z-Glu(OBn)-OMe .

- Stability Studies : Z-Lys(Boc)-OMe exhibits higher thermal stability due to the Boc group’s robustness, whereas N-Z-Glu(OBn)-OMe degrades faster under acidic conditions .

Biologische Aktivität

N-z-Glu(obn)-ome is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of N-z-Glu(obn)-ome, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

N-z-Glu(obn)-ome is a derivative of glutamic acid, modified to enhance its biological activity. The structural modifications typically involve the addition of an obnyl group (obn), which plays a crucial role in its interaction with biological targets. Understanding the chemical structure is essential for elucidating its mechanism of action.

N-z-Glu(obn)-ome exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which is critical in preventing oxidative stress-related cellular damage.

- Neuroprotective Effects : Studies indicate that N-z-Glu(obn)-ome can protect neuronal cells from excitotoxicity, a common pathway in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has been observed to modulate inflammatory pathways, suggesting potential applications in treating inflammatory disorders.

Case Studies and Research Findings

- Neuroprotective Effects : In a study involving rat primary cortical neurons, N-z-Glu(obn)-ome demonstrated significant protection against glutamate-induced excitotoxicity. This was evidenced by increased neuronal survival rates compared to control groups (p < 0.05) .

- Antioxidant Activity : In vitro assays revealed that N-z-Glu(obn)-ome effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells. The compound exhibited an IC50 value of 25 µM, indicating potent antioxidant activity .

- Anti-inflammatory Activity : Research has shown that N-z-Glu(obn)-ome can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced interleukin-6 (IL-6) levels by 40% at a concentration of 50 µM, highlighting its anti-inflammatory potential .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.